molecular formula C7H16ClNO B1524676 {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride CAS No. 1332529-10-8

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Cat. No.: B1524676
CAS No.: 1332529-10-8
M. Wt: 165.66 g/mol
InChI Key: MXNCTFVHFJINEN-UHFFFAOYSA-N
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Description

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cyclopropyl ring and an ethoxymethyl group, making it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride typically involves the reaction of cyclopropylmethylamine with ethyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines. Substitution reactions can result in a variety of substituted cyclopropylmethylamine derivatives .

Scientific Research Applications

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its combination of the cyclopropyl ring and the ethoxymethyl group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[1-(ethoxymethyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNCTFVHFJINEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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